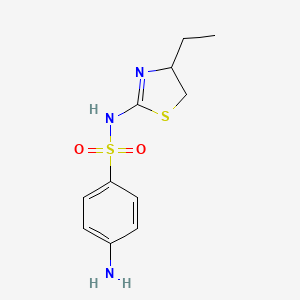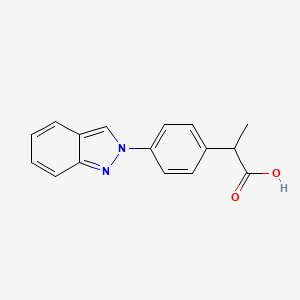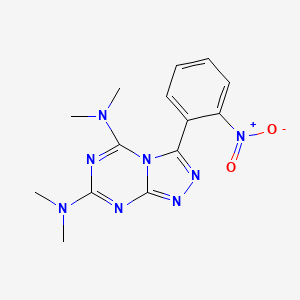
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes dimethylamino groups and a hydroxy(oxido)amino phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method starts with the preparation of the triazolotriazine core, followed by the introduction of the dimethylamino groups and the hydroxy(oxido)amino phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced under specific conditions to yield amines.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mecanismo De Acción
The mechanism of action of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Bis(dimethylamino)-3-(2-hydroxyphenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- 5,7-Bis(dimethylamino)-3-(2-nitrophenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- 5,7-Bis(dimethylamino)-3-(2-aminophenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
Uniqueness
What sets 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine apart from similar compounds is its hydroxy(oxido)amino group, which imparts unique chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential in various applications.
Propiedades
Número CAS |
91892-46-5 |
|---|---|
Fórmula molecular |
C14H16N8O2 |
Peso molecular |
328.33 g/mol |
Nombre IUPAC |
5-N,5-N,7-N,7-N-tetramethyl-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C14H16N8O2/c1-19(2)12-15-13-18-17-11(21(13)14(16-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3 |
Clave InChI |
ANHCFNJBRBXXAS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=NN=C(N2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



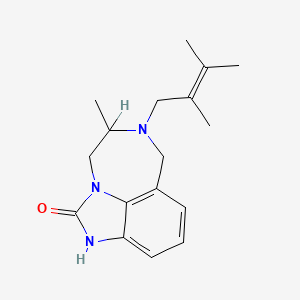
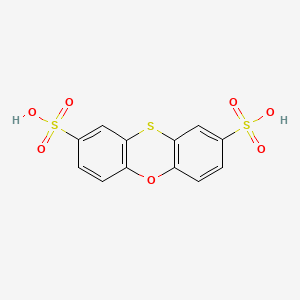
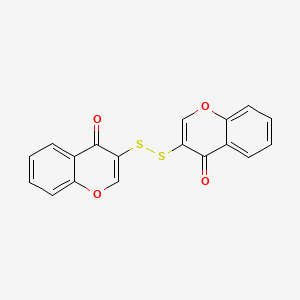
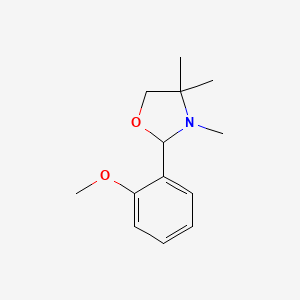
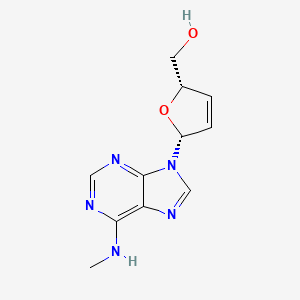
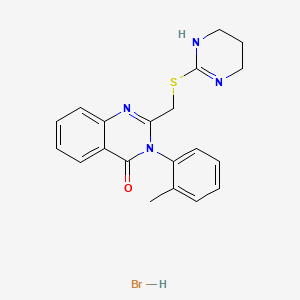
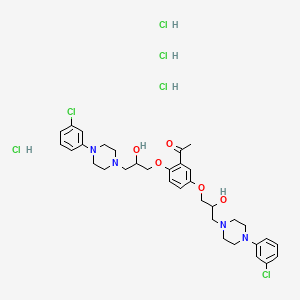
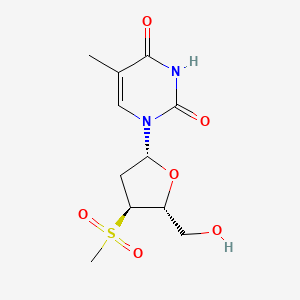
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
